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Compound of Interest

Compound Name: Umeclidinium Bromide-d5

Cat. No.: B15142690 Get Quote

In-Depth Technical Guide: Umeclidinium
Bromide-d5
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Umeclidinium Bromide-d5, a

deuterated analog of Umeclidinium Bromide, a long-acting muscarinic antagonist (LAMA). This

document details its chemical properties, mechanism of action, relevant experimental

protocols, and associated signaling pathways.

Core Compound Data
Quantitative data for Umeclidinium Bromide-d5 and its non-deuterated counterpart are

summarized below for direct comparison.
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Property Umeclidinium Bromide-d5 Umeclidinium Bromide

CAS Number 869113-09-7 (unlabeled)[1][2] 869113-09-7[3]

Molecular Formula C₂₉H₂₉D₅BrNO₂[1][2] C₂₉H₃₄BrNO₂[3]

Molecular Weight 513.52 g/mol [1][2] 508.49 g/mol [3]

Synonyms

4-(hydroxydiphenylmethyl)-1-

(2-((phenyl-

d5)methoxy)ethyl)quinuclidin-

1-ium bromide[2][4]

4-(Hydroxydiphenylmethyl)-1-

[2-[(phenylmethyl)oxy]ethyl]-1-

azabicyclo[2.2.2]octanium

bromide[1]

Mechanism of Action
Umeclidinium Bromide is a long-acting muscarinic antagonist with high affinity for all five

human muscarinic receptor subtypes (M1-M5).[5][6] Its therapeutic effect in the treatment of

Chronic Obstructive Pulmonary Disease (COPD) is primarily achieved through the inhibition of

M3 muscarinic receptors located on airway smooth muscle cells.[1][7][8]

Acetylcholine, a neurotransmitter released from parasympathetic nerves, binds to M3 receptors

on bronchial smooth muscle, triggering a signaling cascade that leads to bronchoconstriction.

[9] Umeclidinium Bromide acts as a competitive and reversible antagonist at these M3

receptors, preventing acetylcholine from binding and thereby inhibiting the downstream

signaling that causes smooth muscle contraction.[1][10] This results in bronchodilation and

improved airflow in patients with COPD.[2][7] The dissociation of Umeclidinium Bromide from

the M3 receptor is slow, which contributes to its long duration of action, allowing for once-daily

dosing.[5]

Signaling Pathway
The following diagram illustrates the mechanism of action of Umeclidinium Bromide at the M3

muscarinic receptor in airway smooth muscle cells.
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Umeclidinium Bromide's antagonistic action on the M3 receptor signaling pathway.

Experimental Protocols
A key in vitro experiment to characterize the binding affinity of a muscarinic antagonist like

Umeclidinium Bromide is a radioligand binding assay.

Objective: To determine the inhibition constant (Ki) of Umeclidinium Bromide for the M1, M2,

M3, M4, and M5 muscarinic acetylcholine receptors.

Materials:

Cell membranes expressing human M1, M2, M3, M4, or M5 muscarinic receptors.

[³H]-N-methyl scopolamine (radioligand).

Umeclidinium Bromide (test compound).

Atropine (reference compound).

Scintillation proximity assay (SPA) beads (for M1, M2, M3).

Glass fiber filters (for M4, M5).

Incubation buffer (e.g., 50 mM HEPES, pH 7.4).
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96-well plates.

Scintillation counter.

Methodology:

For M1, M2, and M3 Receptors (Scintillation Proximity Assay):

Incubate cell membranes with wheat germ agglutinin SPA beads in HEPES buffer.

Add [³H]-N-methyl scopolamine to the membrane-bead mixture.

Add varying concentrations of Umeclidinium Bromide or vehicle (DMSO) to the wells of a 96-

well plate.

Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow for binding

equilibrium.

Centrifuge the plates to pellet the beads.

Measure the radioactivity in each well using a scintillation counter.

For M4 and M5 Receptors (Filtration Assay):

Incubate cell membranes with [³H]-N-methyl scopolamine and varying concentrations of

Umeclidinium Bromide in HEPES buffer.

Incubate at room temperature for a specified time (e.g., 2 hours).

Terminate the reaction by rapid filtration through glass fiber filters, which traps the

membrane-bound radioligand.

Wash the filters with ice-cold buffer to remove unbound radioligand.

Place the filters in scintillation vials with scintillation fluid.

Measure the radioactivity using a scintillation counter.

Data Analysis:
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Determine specific binding by subtracting non-specific binding (measured in the presence of

a high concentration of atropine) from total binding.

Plot the percentage of specific binding against the logarithm of the Umeclidinium Bromide

concentration.

Calculate the IC₅₀ (the concentration of Umeclidinium Bromide that inhibits 50% of specific

radioligand binding) from the resulting dose-response curve.

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram outlines the general workflow for a competitive radioligand binding

assay.
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Workflow for a competitive radioligand binding assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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